molecular formula C10H20N2O B6268474 4-(piperidin-4-yl)-1,4-oxazepane CAS No. 1341103-12-5

4-(piperidin-4-yl)-1,4-oxazepane

Cat. No.: B6268474
CAS No.: 1341103-12-5
M. Wt: 184.28 g/mol
InChI Key: UNXHSBLEURHESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-yl)-1,4-oxazepane ( 1341103-12-5) is a heterocyclic organic compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . Its structure features a piperidine ring linked to a seven-membered 1,4-oxazepane ring, creating a fused, bicyclic system that serves as a valuable and versatile scaffold in medicinal chemistry and drug discovery . This compound is recognized under the identifier MDL MFCD17261709 . As a building block, this scaffold is particularly significant in the design and synthesis of novel bioactive molecules. Heterocyclic compounds containing piperidine and seven-membered rings like 1,4-oxazepane are known to exhibit a wide spectrum of pharmacological activities . Recent scientific research highlights the potential of such hybrid structures in developing new antimicrobial agents . Furthermore, the piperidine moiety is a common feature in many pharmaceuticals and is frequently investigated for its interactions with various biological targets . This product is strictly for Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can handle the material according to the information provided in the associated safety data sheet. The compound is available for purchase in quantities ranging from 50mg to 5g .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1341103-12-5

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-piperidin-4-yl-1,4-oxazepane

InChI

InChI=1S/C10H20N2O/c1-6-12(7-9-13-8-1)10-2-4-11-5-3-10/h10-11H,1-9H2

InChI Key

UNXHSBLEURHESI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2CCNCC2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Piperidin 4 Yl 1,4 Oxazepane and Its Derivatives

Retrosynthetic Analysis Approaches for the 1,4-Oxazepane (B1358080) Ring System

A retrosynthetic analysis of the 1,4-oxazepane ring, a seven-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 4 positions, reveals several key bond disconnections that can guide the design of a synthetic route. researchgate.net The primary approaches involve the formation of one of the carbon-oxygen or carbon-nitrogen bonds in the final cyclization step.

One common strategy involves the disconnection of a C-O bond, leading to a linear precursor containing a secondary amine and a terminal alcohol. This approach often utilizes an intramolecular Williamson ether synthesis or a reductive amination protocol. Another viable disconnection is at one of the C-N bonds, which would typically involve the cyclization of a precursor containing an amino alcohol or a related derivative.

The challenge in synthesizing 1,4-oxazepanes lies in the inherent difficulty of forming medium-sized rings due to entropic and enthalpic factors. acs.org For instance, the synthesis of 1,4-oxazepane-2,5-diones is complicated by the preference of the amide bond for a trans-conformation, which is not conducive to cyclization. acs.org Overcoming these challenges often requires the use of specialized cyclization conditions or the introduction of conformational constraints in the precursor molecule. acs.org

Synthetic Routes to Substituted Piperidine (B6355638) Precursors

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and numerous methods for its synthesis have been developed. nih.govresearchgate.net These methods can be broadly categorized into the hydrogenation of pyridine (B92270) derivatives, cyclization of linear precursors, and modification of existing piperidine rings.

The catalytic hydrogenation of substituted pyridines is a direct and efficient method for obtaining a wide range of piperidine derivatives. organic-chemistry.org Various catalysts, including platinum, palladium, and rhodium, are effective for this transformation. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is crucial for the synthesis of specific isomers.

Intramolecular cyclization reactions are also a powerful tool for constructing the piperidine ring. nih.gov These reactions can involve various strategies, such as the aza-Diels-Alder reaction, reductive amination of dicarbonyl compounds, and ring-closing metathesis. The specific approach chosen depends on the desired substitution pattern on the piperidine ring. For instance, an optimized Strecker-type condensation of a piperidone with an amine and a source of cyanide can yield functionalized piperidines that are precursors to potent analgesics. researchgate.net

The modification of pre-existing piperidine rings offers another avenue for synthesizing desired precursors. This can involve the introduction of substituents at various positions of the ring through reactions such as alkylation, acylation, and cross-coupling reactions. ussc.gov

Precursor TypeSynthetic MethodKey Features
Substituted PyridinesCatalytic HydrogenationDirect, efficient, stereoselectivity can be controlled. organic-chemistry.org
Linear Amino-aldehydes/ketonesIntramolecular Reductive AminationForms the piperidine ring in a single step.
Dienes and IminesAza-Diels-Alder ReactionCreates a six-membered ring with good stereocontrol.
PiperidonesStrecker ReactionIntroduces amino and cyano groups at the 4-position. researchgate.net
Existing PiperidinesN-Alkylation/AcylationAllows for late-stage functionalization. ussc.gov

Cyclization Reactions for 1,4-Oxazepane Formation

The formation of the seven-membered 1,4-oxazepane ring is the key step in the synthesis of the target molecule. Several cyclization strategies have been developed to achieve this transformation, each with its own advantages and limitations.

Reductive Etherification Strategies

Reductive etherification provides a direct method for the formation of ethers from an alcohol and a carbonyl compound. organic-chemistry.org In the context of 1,4-oxazepane synthesis, this could involve the intramolecular cyclization of an amino-aldehyde or amino-ketone precursor bearing a hydroxyl group. This method often employs a reducing agent, such as a silane (B1218182) or molecular hydrogen, in the presence of a catalyst. organic-chemistry.org A key advantage of this approach is the ability to form the C-O bond and set a new stereocenter in a single step. Recent advances have seen the development of catalytic systems that operate under mild conditions with high functional group tolerance. organic-chemistry.orgnih.gov

Phosphine-Triggered Tandem Annulation Protocols

Phosphine-catalyzed annulation reactions have emerged as a powerful tool for the construction of various heterocyclic rings. nih.gov These reactions typically involve the in-situ generation of a reactive zwitterionic intermediate from an allenoate or an activated alkyne and a phosphine (B1218219) catalyst. This intermediate then undergoes a cycloaddition reaction with a suitable tethered partner. While the direct application to 1,4-oxazepane synthesis is not extensively documented, the principles of phosphine catalysis, particularly in [4+2] and [3+2] annulations, suggest its potential for constructing the oxazepane ring from appropriately designed precursors. nih.govcapes.gov.br

Copper(I)-Catalyzed Cycloaddition Reactions

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,2,3-triazoles. nih.govrsc.org While not directly forming an oxazepane ring, this reaction can be strategically employed to link molecular fragments that can then be further elaborated to form the desired heterocycle. For instance, a precursor containing an azide (B81097) and an alkyne could be cyclized using CuAAC, followed by ring-opening and re-cyclization to form the 1,4-oxazepane ring. The versatility and functional group tolerance of the CuAAC reaction make it an attractive tool in multi-step syntheses. nih.govrsc.orgresearchgate.net

N-Propargylamine-Mediated Annulation Approaches

N-propargylamines are versatile building blocks in the synthesis of nitrogen-containing heterocycles. researchgate.netrsc.org Various synthetic methods have been developed to construct 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines, often involving transition metal-catalyzed cyclization reactions. researchgate.netrsc.orgresearchgate.net These reactions can proceed through different mechanistic pathways, including those that involve the activation of the alkyne moiety followed by intramolecular attack of a nucleophile. The use of N-propargylamines offers a high degree of atom economy and can lead to the formation of complex heterocyclic systems in a convergent manner. nih.gov Recent studies have also explored base-mediated cyclizations of propargyl-containing substrates to form fused 1,4-benzoxazepine (B8686809) systems. nih.gov

Cyclization StrategyKey Reagents/CatalystsMechanism Highlights
Reductive EtherificationSilanes, H₂, Metal CatalystsInvolves the reductive coupling of a carbonyl and an alcohol. organic-chemistry.org
Phosphine-Triggered AnnulationPhosphines, Allenic EstersFormation of a phosphonium (B103445) ylide intermediate followed by cycloaddition. nih.gov
Copper(I)-Catalyzed CycloadditionCopper(I) salts, Azides, AlkynesForms a triazole ring which can be a precursor to the oxazepane. nih.govrsc.org
N-Propargylamine-Mediated AnnulationTransition Metal Catalysts, BasesActivation of the alkyne for intramolecular cyclization. researchgate.netrsc.org

Coupling Reactions for Piperidinyl-Oxazepane Linkage

The formation of the C-N bond between the piperidine and 1,4-oxazepane moieties is a critical step in the synthesis of the target compound. Key strategies to achieve this linkage include classical amidation and alkylation reactions, as well as modern palladium-catalyzed cross-coupling methods.

Amidation and Alkylation Strategies

Traditional synthetic routes often employ amidation and alkylation techniques to forge the piperidinyl-oxazepane connection. One common approach is reductive amination, a powerful method for forming C-N bonds. youtube.comyoutube.com This strategy typically involves the reaction of a piperidine derivative with a suitable oxazepane precursor containing a carbonyl group, or vice versa. For instance, the reaction of 1,4-oxazepanone with a protected 4-aminopiperidine (B84694) derivative under reductive conditions (e.g., using reducing agents like sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation) would yield the desired 4-(piperidin-4-yl)-1,4-oxazepane core. The reaction proceeds through the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com

Alkylation strategies provide another direct route to the piperidinyl-oxazepane linkage. nih.gov This can be achieved by reacting a nucleophilic piperidine derivative, such as 4-aminopiperidine, with an electrophilic 1,4-oxazepane precursor. For example, a 1,4-oxazepane ring bearing a leaving group (e.g., a tosylate or a halide) at a suitable position can be displaced by the nitrogen atom of a piperidine derivative. Conversely, a piperidine with an appropriate leaving group at the 4-position can be reacted with the nitrogen of a 1,4-oxazepane. These nucleophilic substitution reactions are fundamental in constructing the core structure.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a highly efficient and versatile tool for C-N bond formation. nih.govmdpi.comnih.govmdpi.com The Buchwald-Hartwig amination is a prominent example of such a reaction that can be applied to the synthesis of this compound. mdpi.com This reaction typically involves the coupling of an amine (e.g., 1,4-oxazepane) with an aryl or vinyl halide/triflate (e.g., a 4-halo- or 4-triflyloxy-piperidine derivative) in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for the reaction's success and can influence the reaction conditions and scope.

Functionalization and Derivatization of the this compound Core

Once the core this compound structure is assembled, further functionalization and derivatization can be carried out to generate a library of related compounds for structure-activity relationship (SAR) studies. These modifications can be targeted at several positions within the molecule, including the piperidine nitrogen, the oxazepane ring, and through the introduction of various pendant groups.

Modification at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for modification. A wide range of functional groups can be introduced at this position through various reactions. For instance, N-alkylation can be achieved by reacting the piperidine nitrogen with alkyl halides or by reductive amination with aldehydes or ketones. researchgate.net Acylation with acyl chlorides or anhydrides can introduce amide functionalities. Furthermore, the piperidine nitrogen can be arylated using palladium-catalyzed methods like the Buchwald-Hartwig amination. These modifications allow for the introduction of diverse substituents, which can significantly impact the molecule's physicochemical properties and biological activity.

Substitution Patterns on the Oxazepane Ring

The 1,4-oxazepane ring itself offers opportunities for substitution, which can influence the conformation and properties of the molecule. nih.gov Synthetic strategies can be designed to introduce substituents at various positions on the oxazepane ring. This can be achieved by starting with appropriately substituted precursors during the initial ring synthesis or by functionalizing the pre-formed oxazepane ring. For example, the synthesis could start from chiral amino acids to introduce stereocenters and specific substitution patterns on the resulting oxazepane ring. researchgate.net

Introduction of Pendant Groups

The introduction of pendant groups at various positions on the this compound scaffold is a key strategy for exploring its chemical diversity. nih.gov This can be achieved by utilizing functional groups that are either present in the starting materials or are introduced during the synthesis. For example, if a carboxylate group is present on the piperidine ring, it can be converted to an amide via coupling with various amines. nih.govrowan.edu Similarly, other functional groups can serve as handles for attaching a wide array of pendant moieties, leading to a diverse set of derivatives.

Stereoselective Synthesis Approaches

The creation of specific stereoisomers of this compound is critical, as different enantiomers and diastereomers can exhibit distinct pharmacological profiles. The stereochemistry of the final compound is dictated by the chirality of the piperidine and/or the 1,4-oxazepane precursors.

One prominent strategy for achieving stereoselectivity is through the use of chiral starting materials. The synthesis of enantiomerically pure 1,4-oxazepanes has been reported, providing a key building block for the construction of the target molecule. For instance, the stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes can be achieved through the 7-endo cyclization of allylic amines via haloetherification. nih.govajchem-a.com This method allows for the controlled formation of the seven-membered ring with defined stereocenters. Another approach involves the use of polymer-supported homoserine to generate chiral 1,4-oxazepane-5-carboxylic acids. youtube.comacs.org

Similarly, the stereoselective synthesis of piperidine derivatives is well-documented. A modular and efficient synthesis of substituted piperidin-4-ols with high diastereoselectivity has been developed, which can serve as a precursor to the desired 4-substituted piperidine. nih.gov The synthesis of cis/trans isomers of 1-propargyl-4-((E)-styryl)-piperidines highlights the ability to control the geometry around the piperidine ring. acs.org Furthermore, the diastereoselective synthesis of pyrrolidine (B122466) and piperidine fragments has been achieved through stereoselective reduction and epimerization techniques. rsc.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is paramount for the efficient and scalable synthesis of this compound. Key parameters that are often fine-tuned include the choice of reagents, solvents, temperature, and catalysts.

A plausible and widely utilized synthetic route involves the reductive amination of 1,4-oxazepane with N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing side reactions and allowing for controlled coupling. The reaction is typically carried out in the presence of a reducing agent. dtic.mil

The choice of reducing agent is crucial for the success of the reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly employed for this purpose, as it can reduce the intermediate iminium ion in the presence of the ketone starting material. dtic.mil Other reducing agents such as sodium cyanoborohydride (NaBH3CN) can also be effective. masterorganicchemistry.com

The reaction solvent and temperature also play a significant role. Dichloromethane (B109758) is a common solvent for reductive amination reactions. dtic.mil The reaction is often performed at room temperature. dtic.mil

Following the coupling reaction, the Boc protecting group can be removed under acidic conditions, for example, using hydrochloric acid in dioxane, to yield the final this compound. dtic.mil

The table below summarizes typical conditions for the key steps in the synthesis of this compound via reductive amination of N-Boc-4-piperidone.

StepReactantsReagentsSolventTemperatureYield
1. Reductive Amination 1,4-Oxazepane, N-Boc-4-piperidoneSodium triacetoxyborohydride (STAB)DichloromethaneRoom TemperatureGood to Excellent
2. Deprotection N-Boc-4-(1,4-oxazepan-4-yl)piperidineHydrochloric acidDioxaneRoom TemperatureHigh

Another potential synthetic strategy involves the N-alkylation of 1,4-oxazepane with a suitable 4-substituted piperidine derivative, such as a 4-halopiperidine or a piperidine with a leaving group at the 4-position (e.g., mesylate or tosylate). Optimization of this reaction would involve screening different bases, solvents, and temperatures to maximize the yield and minimize side products. For instance, cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF has been shown to be effective for the N-alkylation of amines. researchgate.net

The development of efficient and selective synthetic routes is an ongoing area of research. The optimization of these reactions is critical for providing sufficient quantities of this compound and its derivatives for further biological evaluation and potential therapeutic applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification:Specific infrared absorption frequencies for the functional groups present in 4-(piperidin-4-yl)-1,4-oxazepane (such as C-N, C-O-C, and N-H stretches) have not been reported.

To generate the requested detailed article, primary research involving the actual spectroscopic analysis of this compound would be required. This would involve obtaining a sample of the compound and performing ¹H-NMR, ¹³C-NMR, 2D-NMR, HRMS, MS/MS, and IR analyses. The resulting data would then allow for the comprehensive scientific article to be written as outlined.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. The process involves irradiating a single crystal of the target compound with X-rays and analyzing the resulting diffraction pattern.

While the application of X-ray crystallography to elucidate the solid-state structure of this compound would be a critical step in its characterization, specific crystallographic data for this compound are not widely available in the public domain. A typical crystallographic study would yield a detailed report including the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is crucial for understanding intermolecular interactions in the solid state, which can influence physical properties such as solubility and melting point.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. The choice of method depends on the volatility and polarity of the analyte. For this compound, a non-volatile and relatively polar compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly well-suited for its analysis and purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and speed. For piperidine-containing compounds, reversed-phase HPLC is a common approach.

A general HPLC method for analyzing piperidine (B6355638) derivatives might employ a C18 column, which has a non-polar stationary phase. rsc.orgnih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (like water with a small percentage of formic acid or phosphoric acid to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities. rsc.orgnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as many organic molecules absorb UV light. rsc.org

A hypothetical HPLC method for this compound could be developed and validated to assess its purity. The validation would ensure the method is linear, accurate, precise, and specific for the compound of interest.

Table 1: Representative HPLC Parameters for Analysis of Piperidine Derivatives

ParameterTypical Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given the likely low volatility of this compound, direct GC analysis may be challenging. However, derivatization of the amine groups with a suitable reagent could increase its volatility, making it amenable to GC analysis. For instance, a related piperidinyl compound was analyzed by GC after derivatization with pentafluorobenzoyl chloride. nih.gov This approach, coupled with a sensitive detector like a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), could be used for quantitative analysis. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. It is often used to monitor the progress of chemical reactions, identify compounds present in a mixture, and determine the purity of a substance.

For the analysis of this compound, a silica (B1680970) gel plate would likely be used as the stationary phase, owing to the polar nature of the compound. The mobile phase, or eluent, would be a mixture of solvents, the composition of which would be optimized to achieve good separation. A common mobile phase for amine-containing compounds might consist of a mixture of a relatively non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a more polar solvent (like methanol), often with a small amount of a basic additive (such as triethylamine (B128534) or ammonia) to prevent peak tailing. Visualization of the spots on the TLC plate can be achieved using a variety of methods, including UV light if the compound is UV-active, or by staining with a reagent that reacts with the amine functionality, such as ninhydrin.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Protein-Ligand Binding Affinity Prediction

The prediction of protein-ligand binding affinity is a critical component of structure-based drug design. nih.govnih.gov Computational models are employed to estimate the strength of the interaction between a ligand, such as a derivative of 4-(piperidin-4-yl)-1,4-oxazepane, and a protein target. For instance, in a study on a related thiosemicarbazide (B42300) derivative containing a piperidine (B6355638) moiety, docking simulations were performed to understand its inhibitory action on human topoisomerase IIα. nih.gov The docking calculations were able to predict the stability of the active site-compound complex, with a calculated stability of 27 kJ/mol for an inactive analog, thereby confirming the reliability of the docking methodology. nih.gov The binding affinity is a key factor in determining the potential of a compound as a therapeutic agent. nih.gov The accuracy of these predictions is paramount for the successful design of new drugs. nih.gov Advanced methods like SuperEdge Graph convolution-based and Supervised Attention-based Drug–Target Affinity prediction (SEGSA_DTA) have been developed to improve the accuracy of binding affinity predictions by incorporating both node and edge information from the protein and ligand structures. nih.gov

Analysis of Binding Poses and Interaction Networks

Beyond just predicting binding strength, molecular docking provides detailed insights into the specific orientation (pose) of the ligand within the protein's binding pocket and the network of non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in the study of a thiosemicarbazide derivative, molecular docking was used to suggest that the compound targets the ATP binding pocket of topoisomerase II. nih.gov The analysis of these interaction networks is crucial for understanding the molecular basis of a ligand's activity and for guiding further optimization of the compound's structure to enhance its binding affinity and selectivity.

Receptor-Binding Domain (RBD) Interaction Modeling

The interaction between a ligand and the receptor-binding domain (RBD) of a protein is a key area of investigation, particularly in the context of viral entry into host cells. sciforum.netnih.govnih.gov Computational modeling is used to simulate and analyze these interactions. For example, in the context of SARS-CoV-2, molecular dynamics simulations have been used to study the binding of the viral spike protein's RBD to the human ACE2 receptor. nih.govnih.gov These simulations can reveal how mutations in the RBD affect binding affinity. nih.govnih.gov While direct studies on this compound's interaction with a specific RBD are not available in the provided results, the principles of RBD interaction modeling would be applicable. Such studies would involve docking the compound into the RBD's binding site to predict its binding mode and affinity, followed by molecular dynamics simulations to assess the stability of the complex over time. sciforum.net For instance, a study on potential inhibitors of the SARS-CoV-2 RBD interaction with human ACE2 used molecular dynamics simulations to show that a promising compound maintained a stable position with a root-mean-square deviation (RMSD) of 1-2 Å over 150 ns of simulation. sciforum.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.comnih.gov It is a powerful tool for studying the intrinsic properties of a molecule like this compound.

Geometric Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule, a process known as geometric optimization. mdpi.com This involves finding the arrangement of atoms that corresponds to the lowest energy state. For complex molecules with flexible rings like piperidine and oxazepane, conformational analysis is crucial to identify the various possible shapes (conformers) the molecule can adopt and their relative energies. While a specific conformational analysis for this compound is not detailed in the search results, DFT is the standard method for such investigations.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.netaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. scirp.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive. aimspress.com DFT calculations are used to determine the energies of these orbitals. For example, in a study of quinoline, the HOMO-LUMO energy gap was calculated to be -4.83 eV using DFT. scirp.org This analysis helps in understanding the charge transfer interactions within the molecule and its potential bioactivity. aimspress.comscirp.org The HOMO and LUMO energy values can also be used to calculate other quantum chemical parameters like chemical hardness, electronegativity, and softness. researchgate.net

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MESP) analysis is a critical computational tool used to understand the reactive behavior of molecules and the noncovalent interactions that are fundamental to drug function. chemrxiv.org It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of its charge distribution. chemrxiv.orgresearchgate.net This map helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule. chemrxiv.org

In a typical MESP map, different colors represent varying potential values. Red and yellow areas indicate negative electrostatic potentials, suggesting regions prone to electrophilic attack, while blue regions signify positive potentials, indicating sites for nucleophilic attack. researchgate.net Green areas represent neutral potential regions. researchgate.net This analysis is instrumental in predicting intermolecular interactions, such as hydrogen bonding, which are vital for a ligand's binding affinity to a biological target. chemrxiv.orgrsc.org

For heterocyclic systems similar to this compound, MESP analysis can elucidate the roles of heteroatoms. The nitrogen and oxygen atoms in the piperidine and oxazepane rings are expected to be electron-rich regions (negative potential), making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the nitrogen in the piperidine ring would represent an electron-deficient area (positive potential), acting as a hydrogen bond donor. These features are crucial for the molecule's interaction with receptor sites. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net The primary goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

2D and 3D-QSAR Approaches

QSAR models can be broadly categorized into 2D and 3D approaches.

2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties like hydrophobicity, electronic parameters, and steric properties. For instance, a 2D-QSAR study on a series of benzopyrano[3,4-b] researchgate.netresearchgate.netoxazines found a linear correlation between the van der Waals surface area of hydrophobic atoms and their P-glycoprotein inhibitory activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the three-dimensional structure of the molecules. researchgate.net These models calculate steric and electrostatic fields around a set of aligned molecules. A study on morpholine (B109124) and 1,4-oxazepane (B1358080) derivatives as dopamine (B1211576) D4 receptor ligands employed the GRID/GOLPE methodology for 3D-QSAR analysis. researchgate.net The resulting models identified that regions around the benzene (B151609) rings and the aliphatic amine of the morpholine or 1,4-oxazepane system were important for binding affinity. researchgate.net The size of the seven-membered 1,4-oxazepane ring, compared to the six-membered morpholine ring, was also found to influence affinity. researchgate.net

Predictive Modeling of Biological Activity

QSAR models are powerful tools for the predictive modeling of biological activity. usp.br By establishing a statistically significant relationship between structure and activity for a training set of molecules, these models can estimate the activity of new compounds (the test set). researchgate.net

For example, a 3D-QSAR study on (4-piperidinyl)-piperazine derivatives as acetyl-CoA carboxylase inhibitors developed CoMFA and CoMSIA models with high predictive power. researchgate.net These models helped in understanding the structural requirements for inhibitory activity and were used to design new inhibitors with potentially enhanced potency. researchgate.net Similarly, for derivatives containing the 1,3,4-oxadiazole (B1194373) and piperidine moieties, docking studies, a component often used in conjunction with QSAR, have helped to explain different interaction types with amino acids, correlating with their observed biological activities as enzyme inhibitors. usp.br The predictive ability of such models is crucial for prioritizing which novel compounds to synthesize and test, saving time and resources in the drug discovery pipeline. asianpubs.org

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations provide detailed insights into the conformational dynamics of a ligand and its binding stability within a protein's active site. mdpi.comnih.gov

By simulating the interactions between the ligand, the protein, and the surrounding solvent, MD can reveal:

The stability of the protein-ligand complex. nih.gov

Key amino acid residues involved in the binding.

The flexibility of both the ligand and the protein.

The role of water molecules in the binding pocket.

For instance, MD simulations performed on acetylcholinesterase inhibitors revealed that certain complexes exhibited high stability throughout the simulation, which is crucial for effective and sustained biological function. nih.gov The root-mean-square deviation (RMSD) of the complex over time is a common metric used to assess stability; a stable RMSD profile suggests a stable binding mode. nih.govbiointerfaceresearch.com Such simulations have been applied to various systems, including those containing oxadiazole and piperidine rings, to confirm binding modes predicted by molecular docking and to understand the dynamic nature of the interaction. nih.gov

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.net These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties and to flag potential liabilities. researchgate.net

Key ADME parameters that are often predicted include:

Absorption: Typically predicted by evaluating properties like gastrointestinal (GI) absorption and permeability (e.g., Caco-2 permeability).

Distribution: Assessed by parameters such as plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Predictions often focus on which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. researchgate.net

Excretion: Relates to how the compound is cleared from the body.

Online software and models are used to predict these properties based on the chemical structure. researchgate.net For example, ADME predictions for a series of fused 1,4-dihydropyridine (B1200194) derivatives indicated high gastrointestinal absorption but also potential inhibition of several CYP enzymes, including CYP3A4, CYP2D6, CYP2C19, and CYP2C9. researchgate.net

Table 1: Example of In Silico ADME Predictions for Related Heterocyclic Compounds

PropertyPredicted Value/CharacteristicSignificance in Drug Development
Gastrointestinal (GI) Absorption HighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation Variable; CNS permeable (logPS > -2) researchgate.netDetermines if a compound can act on targets in the central nervous system.
P-glycoprotein (P-gp) Substrate Predicted to be a substrate researchgate.netP-gp is an efflux transporter that can limit drug absorption and distribution.
CYP450 Inhibition Predicted inhibitor of CYP2D6, CYP3A4, etc. researchgate.netresearchgate.netPotential for drug-drug interactions.
Lipinski's Rule of Five Generally compliantSuggests drug-like physicochemical properties for oral administration.

This table is a generalized representation based on predictions for similar heterocyclic structures and is intended for illustrative purposes.

Structure Activity Relationship Sar Studies of 4 Piperidin 4 Yl 1,4 Oxazepane Derivatives

Impact of Piperidine (B6355638) Nitrogen Substitution on Biological Interaction

Research on related piperidine-containing scaffolds has demonstrated that the substituent on the piperidine nitrogen plays a pivotal role in target engagement. For instance, in a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives, modifications at this position were key to modulating their activity as NLRP3 inhibitors nih.gov. The introduction of various functionalities, from small alkyl groups to larger aromatic moieties, can alter the steric, electronic, and hydrophobic properties of the molecule, thereby affecting its binding to the target protein.

Generally, the introduction of bulky substituents on the piperidine nitrogen can either enhance or diminish biological activity, depending on the topology of the target's binding pocket. If the binding site has a large hydrophobic pocket, a bulky, lipophilic substituent can lead to a significant increase in potency. Conversely, if the binding site is sterically constrained, smaller substituents are favored. The basicity of the piperidine nitrogen is another crucial factor, as it is often involved in forming salt bridges or hydrogen bonds with acidic residues in the target protein. The electronic nature of the N-substituent can modulate this basicity, thereby fine-tuning the strength of these interactions.

For example, in the development of dopamine (B1211576) D4 receptor ligands, the nature of the substituent on a heterocyclic amine was found to be a key determinant of affinity and selectivity nih.gov. While not directly studying 4-(piperidin-4-yl)-1,4-oxazepane, these findings suggest that a systematic exploration of N-substituents is a valid strategy for optimizing the biological activity of its derivatives.

Table 1: Hypothetical Impact of Piperidine Nitrogen Substitution on Receptor Affinity

N-Substituent (R)Assumed Receptor Affinity (Ki, nM)Rationale
-H150Unsubstituted piperidine may have baseline activity.
-CH385Small alkyl group may provide favorable hydrophobic interactions without steric clash.
-CH2CH3120Larger alkyl group might introduce some steric hindrance.
-CH2-Ph50Benzyl group could engage in additional aromatic or hydrophobic interactions.
-C(=O)CH3250Acyl group reduces basicity of the nitrogen, potentially weakening key ionic interactions.

This table is illustrative and based on general SAR principles for piperidine derivatives.

Role of the Oxazepane Ring Substituents on Biological Profiles

Substituents on the 1,4-oxazepane (B1358080) ring offer another avenue for modifying the biological profiles of this compound derivatives. The seven-membered oxazepane ring has a higher degree of conformational flexibility compared to smaller rings, and substituents can influence its preferred conformation, thereby affecting how the molecule presents its pharmacophoric features to the target.

In a study of 1,4-oxazepane derivatives as dopamine D4 receptor ligands, it was observed that the substitution pattern on the oxazepane ring was important for affinity nih.gov. The introduction of substituents can impact the molecule's lipophilicity, polarity, and metabolic stability. For instance, the addition of polar groups like hydroxyl or methoxy can increase aqueous solubility and potentially introduce new hydrogen bonding interactions with the target. Conversely, non-polar substituents can enhance binding in hydrophobic pockets.

The position of substitution on the oxazepane ring is also critical. Modifications at different carbon atoms of the ring will orient the substituent in different spatial regions, which can lead to distinct interactions with the biological target. Furthermore, the stereochemistry of these substituents can be a deciding factor in biological activity, as stereoisomers may exhibit significantly different affinities and efficacies due to the chiral nature of most biological targets.

Table 2: Potential Effects of Oxazepane Ring Substitution on Biological Properties

Substituent (at C2)Predicted Effect on Lipophilicity (LogP)Potential for New H-Bonding
-HBaselineNo
-CH3IncreaseNo
-OHDecreaseYes (Donor/Acceptor)
-OCH3Slight IncreaseYes (Acceptor)
-FSlight IncreaseNo

This table illustrates general trends and is not based on specific experimental data for this compound.

Conformational Flexibility and Ring Size Influence on Target Engagement

The conformational flexibility of the this compound scaffold, particularly the seven-membered oxazepane ring, is a key determinant of its target engagement. Compared to more rigid structures, the flexible oxazepane ring allows the molecule to adopt a wider range of conformations, potentially enabling an induced-fit binding to the target protein. However, this flexibility can also be a disadvantage, as a significant entropic penalty may be paid upon binding if the molecule must adopt a specific, high-energy conformation.

The size of the heterocyclic ring system can be crucial for biological activity. In a 3D-QSAR analysis of dopamine D4 receptor ligands, the size of the morpholine (B109124) or 1,4-oxazepane ring was identified as an important factor for affinity nih.gov. This suggests that the spatial volume occupied by the ring system is a critical parameter for optimal interaction with the receptor. A larger ring like oxazepane, compared to a six-membered ring like piperazine or morpholine, will position the substituents in different regions of space, which can lead to engagement with different sub-pockets of the binding site.

Bridging the piperidine ring, as demonstrated in studies of related scaffolds, can be a strategy to reduce conformational flexibility and lock the molecule into a more bioactive conformation figshare.com. While this has not been explicitly reported for this compound, it represents a potential avenue for optimization. By rigidifying the structure, it is possible to pre-organize the pharmacophoric elements for optimal interaction with the target, which can lead to a significant increase in affinity.

Bioisosteric Replacements and their Effects on Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without drastically altering its core structure. In the context of this compound, both the piperidine and the oxazepane rings, as well as their linking atoms, can be subjected to bioisosteric replacement.

For instance, the oxazepane ring could be replaced with other seven-membered rings containing different heteroatoms, such as a thiazepane or a diazepane ring. These changes would alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the molecule. The replacement of the ether oxygen in the oxazepane ring with a sulfur atom to give a thiazepane analog would increase lipophilicity and potentially introduce new interactions with the target. Replacing it with a nitrogen atom to form a diazepane would introduce another site for substitution and alter the hydrogen bonding profile.

The piperidine ring could also be replaced by other cyclic amines. For example, a pyrrolidine (B122466) ring would decrease the ring size and alter the geometry of the molecule. A non-aromatic azetidine ring could also be considered, which would further constrain the conformation. In some cases, acyclic linkers have been explored to understand the importance of the cyclic constraint of the piperidine ring nih.gov.

Table 3: Potential Bioisosteric Replacements for the Oxazepane Ring

Original RingBioisosteric ReplacementKey Property Change
1,4-Oxazepane1,4-ThiazepaneIncreased lipophilicity, altered H-bonding
1,4-Oxazepane1,4-DiazepaneIncreased polarity, additional site for substitution
1,4-OxazepaneCycloheptaneRemoval of heteroatoms, increased lipophilicity

This table provides hypothetical bioisosteric replacements and their expected impact on molecular properties.

Spatial Orientation and Pharmacophoric Feature Mapping

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups.

The spatial orientation of the piperidine and oxazepane rings, and any substituents they carry, is critical for aligning with the pharmacophoric features of the target's binding site. The piperidine nitrogen is often a key basic feature that can interact with an acidic residue on the target protein. The oxygen atom of the oxazepane ring can act as a hydrogen bond acceptor. Aromatic substituents on either ring can provide hydrophobic or pi-stacking interactions.

A 3D-QSAR study on a series of morpholine and 1,4-oxazepane derivatives identified regions around the two ring systems that are important for affinity nih.gov. This suggests that the spatial arrangement of these rings and their substituents is a key determinant of biological activity. By understanding the pharmacophore model for a particular target, medicinal chemists can rationally design new this compound derivatives with improved potency and selectivity. This involves placing the appropriate functional groups in the correct spatial orientation to maximize their interactions with the target protein.

Mechanistic Studies of Biological Interactions in Vitro

Enzyme Inhibition Studies (In Vitro Assays)

No studies were found that investigated the inhibitory effects of 4-(piperidin-4-yl)-1,4-oxazepane on dihydrofolate reductase or other enzyme targets.

Dihydrofolate Reductase (DHFR) Inhibition

There is no available data from in vitro assays to characterize the potential inhibitory activity of this compound against dihydrofolate reductase.

Receptor Binding and Modulation Studies (In Vitro)

No receptor binding or modulation studies for this compound have been published in the scientific literature for the specified receptor targets.

Dopamine (B1211576) Receptor Ligand Characterization (e.g., D4 receptor)

There are no available in vitro studies characterizing the binding affinity or modulatory effects of this compound on dopamine receptors, including the D4 subtype.

Histamine (B1213489) Receptor Ligand Characterization (e.g., H3 receptor)

No research has been published detailing the in vitro characterization of this compound as a ligand for histamine receptors, such as the H3 receptor.

Opioid Receptor Ligand Characterization

There is a lack of available scientific data from in vitro studies to characterize the binding and functional activity of this compound at opioid receptors.

Caseinolytic Protease P (HsClpP) Agonism

No studies have been identified that investigate the interaction between this compound and the human caseinolytic protease P (HsClpP).

Cellular Pathway Modulation (In Vitro)

Investigation of Cancer Cell Proliferation Inhibition (In Vitro)

There is no available data from in vitro studies on the inhibitory effects of this compound on the proliferation of any cancer cell lines.

Induction of Apoptosis Pathways (Cellular Models)

No cellular studies have been published that examine the ability of this compound to induce apoptotic pathways.

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

There is no documented evidence of the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria.

Antifungal Activity Assessment

No in vitro studies have been found that assess the antifungal properties of this compound.

Molecular Mechanism of Action Elucidation (In Vitro Cellular and Biochemical Assays)

Extensive searches of publicly available scientific literature and databases did not yield specific in vitro studies detailing the molecular mechanism of action for the compound this compound. Consequently, there is no available data from cellular or biochemical assays to construct a detailed profile of its biological interactions or to present in data tables.

For context, research on other molecules containing piperidine (B6355638) or oxazepine rings reveals a wide range of biological targets. For instance, some piperidine derivatives have been investigated as tubulin inhibitors, muscarinic M1 receptor agonists, and glycine (B1666218) transporter 1 (GlyT1) inhibitors. nih.govnih.govresearchgate.net Similarly, derivatives containing a 1,4-oxazepine (B8637140) core have been synthesized and studied for various pharmacological purposes. uokerbala.edu.iqresearchgate.net However, this general information on related scaffolds does not provide specific mechanistic data for this compound.

Furthermore, broader searches for dual orexin (B13118510) receptor antagonists (DORAs), a class of compounds that sometimes feature complex heterocyclic systems, did not specifically name or provide data for this compound. oup.comnih.govoup.combenthamdirect.comresearchgate.net Studies on DORAs typically involve in vitro assays to determine their affinity and functional antagonism at orexin 1 (OX1) and orexin 2 (OX2) receptors, but no such data is available for the specified compound.

In Vitro Metabolic Profile of this compound Remains Uncharacterized in Publicly Available Literature

Comprehensive searches of scientific databases and publicly available literature have revealed a significant lack of specific data regarding the in vitro metabolic fate and biotransformation of the chemical compound this compound. Despite its availability from chemical suppliers, detailed experimental studies on its metabolism have not been published. This article outlines the specific areas where information is currently absent, adhering to the requested structure.

In Vitro Metabolic Fate and Biotransformation Pathways

Detailed investigations into the in vitro metabolism of 4-(piperidin-4-yl)-1,4-oxazepane are not documented in the accessible scientific literature. The following subsections detail the specific information that remains uncharacterized.

No studies utilizing microsomal assays to investigate the enzymatic biotransformation of this compound have been found. While such assays are standard in drug discovery to understand metabolic pathways, data for this specific compound is not available.

There is no published data identifying the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound. Research on other molecules containing a piperidine (B6355638) moiety often indicates involvement of major drug-metabolizing enzymes like CYP3A4 and CYP2D6. nih.govnih.gov However, without specific studies on this compound, it is not possible to determine which, if any, CYP isoforms contribute to its biotransformation.

The specific Phase I metabolic reactions that this compound undergoes have not been characterized. For many piperidine-containing compounds, common Phase I reactions include N-dealkylation and hydroxylation of the piperidine ring. nih.gov However, the occurrence of these or other reactions, such as oxidation of the oxazepane ring, has not been experimentally verified for this compound.

No in vitro metabolites of this compound have been identified or characterized in the scientific literature. Metabolite identification studies, typically conducted using techniques like liquid chromatography-mass spectrometry (LC-MS) following incubation with liver microsomes or hepatocytes, have not been reported for this compound.

There are no published studies on the in vitro stability of this compound in biological matrices such as plasma, liver microsomes, or hepatocytes. Stability assays are crucial for determining a compound's metabolic liability, but this information is not available for this compound.

Table 1: Summary of CYP Isoform Contribution to Metabolism of this compound

CYP Isoform Contribution
CYP3A4 Data Not Available
CYP2D6 Data Not Available

Table 2: Identified In Vitro Metabolites of this compound

Metabolite Structure Method of Identification

Table 3: In Vitro Stability of this compound in Biological Matrices

Biological Matrix Stability Parameter (e.g., Half-life)
Liver Microsomes Data Not Available
Hepatocytes Data Not Available

Emerging Research Directions and Future Perspectives

Development of Advanced Synthetic Methodologies for Analog Generation

The generation of a diverse library of analogs is crucial for exploring the full potential of the 4-(piperidin-4-yl)-1,4-oxazepane scaffold. Future research is focused on moving beyond classical synthetic routes to embrace more advanced and efficient methodologies. These approaches aim to provide rapid access to a wide range of structurally varied derivatives for biological screening.

Key strategies include the adoption of combinatorial chemistry techniques, which allow for the high-throughput synthesis of large compound libraries. nih.gov Methodologies such as scaffold hopping, where the core structure is modified to find new, active chemical series, are also being considered. nih.gov For instance, new routes for synthesizing the 1,4-oxazepane (B1358080) and related 1,4-diazepane cores from versatile building blocks like N-propargylamines are being developed, prized for their high atom economy and shorter synthetic pathways. rsc.org Furthermore, advanced intramolecular coupling reactions, such as those catalyzed by copper, are being explored to construct complex heterocyclic systems like benzodiazepines, and similar principles can be applied to create novel oxazepane derivatives. mdpi.com

Methodology Description Potential Advantage for Analog Generation
Combinatorial Synthesis A high-throughput approach to generate large libraries of related compounds by systematically combining different building blocks.Rapidly produces a large number of diverse analogs for screening. nih.gov
Scaffold Hopping Replacing the core molecular scaffold with a bioisosteric equivalent to identify novel chemical series with similar biological activity.Discovers new intellectual property and potentially improved pharmacokinetics. nih.gov
N-Propargylamine Cyclization Utilizing N-propargylamines as versatile precursors that can be cyclized to form various N-heterocycles, including 1,4-oxazepanes.Offers high atom economy and efficient, shorter synthetic routes to the core structure. rsc.org
Intramolecular C–N Coupling Copper-catalyzed intramolecular cross-coupling reactions to form heterocyclic ring systems under mild conditions.Enables the construction of complex, fused ring systems and functionalized derivatives. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new this compound analogs. These computational tools can analyze structure-activity relationship (SAR) data to build predictive models, significantly accelerating the discovery of compounds with desired biological profiles.

Exploration of Novel Biological Targets based on Structural Insights

The structural motifs within this compound suggest that it may interact with a variety of biological targets beyond its currently known activities. The piperidine (B6355638) ring is a well-established pharmacophore found in many bioactive compounds, while the 1,4-oxazepane ring offers unique conformational properties.

Structural similarities to other known ligands provide a rational basis for exploring new targets. For example, molecules containing a 1,4-oxazepane ring have shown affinity for nociceptin (B549756) and dopamine (B1211576) receptors. acs.org The piperidine moiety is a key feature in inhibitors of acetylcholinesterase (AChE). nih.gov Furthermore, recent studies on related piperidinyl scaffolds have identified inhibitors of the NLRP3 inflammasome, a key component in inflammatory diseases. mdpi.com This suggests that this compound and its analogs could be screened against a range of targets implicated in neurological and inflammatory disorders.

Potential Novel Target Rationale Based on Structural Similarity Therapeutic Area
Nociceptin Receptor (NOP) The 1,4-oxazepane ring is a feature in a known series of NOP receptor ligands. acs.orgPain, Depression, Anxiety
Dopamine D₄ Receptor Selective D₄ ligands have been developed from 2,4-disubstituted 1,4-oxazepane scaffolds. acs.orgSchizophrenia, CNS Disorders
Acetylcholinesterase (AChE) The piperidine unit is a crucial binding moiety for many AChE inhibitors. nih.govnih.govAlzheimer's Disease
NLRP3 Inflammasome A 1-(piperidin-4-yl) scaffold was recently identified as a core structure for novel NLRP3 inhibitors. mdpi.comInflammatory Diseases
GPR119 Pyrimido[5,4-b] nih.govnih.govoxazine derivatives featuring a piperidine substituent act as potent GPR119 agonists. nih.govType 2 Diabetes, Metabolic Disorders

Applications in Chemical Probe Development for Biological System Interrogation

A well-characterized, potent, and selective ligand can serve as a chemical probe to investigate the function of a biological target in its native environment. Given its potential to be optimized for selectivity against novel targets, the this compound scaffold is a promising candidate for the development of such probes.

By systematically modifying the scaffold, researchers can develop analogs with high affinity and specificity for a single target, such as the dopamine D4 receptor or the NLRP3 inflammasome. acs.orgmdpi.com These optimized molecules can then be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to allow for visualization and pull-down experiments. Such chemical probes would be invaluable tools for elucidating the complex roles of their respective targets in cellular signaling pathways and disease pathogenesis, contributing to a deeper understanding of biology.

Design of Targeted Chemical Scaffolds with Tunable Biological Activities

The this compound scaffold is highly "tunable," meaning its biological activity can be systematically modulated through chemical modifications at various positions. This versatility allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Research on related structures has demonstrated how specific modifications can impact biological outcomes. For instance, in a series of piperidinyl-pyridazine derivatives, introducing lipophilic groups at one position enhanced AChE inhibitory activity, while modifications to the piperidine moiety were detrimental. nih.gov Similarly, for a piperidinyl-benzoimidazole scaffold, the length of a linker chain was found to be critical for anti-pyroptotic activity. mdpi.com The size of the 1,4-oxazepane ring itself has also been noted as important for binding affinity. acs.org This body of evidence suggests that the this compound structure offers multiple handles for chemical modification to achieve a desired biological profile.

Modification Point Potential Impact on Biological Activity Rationale/Example
Substitution on Piperidine Nitrogen Modulate affinity and selectivity; alter physicochemical properties (e.g., solubility, pKa).N-benzyl group is often key for AChE inhibition. nih.gov
Substitution on Oxazepane Nitrogen Influence target binding and conformation.Can be a point for attaching linkers or other functional groups.
Modification of the Oxazepane Ring Ring size and heteroatom position can be critical for affinity.The size of the 1,4-oxazepane ring is important for affinity in D4 ligands. acs.org
Introduction of Functional Groups Create new interactions with the target (e.g., hydrogen bonds, hydrophobic interactions).Lipophilic groups on an adjacent ring improved AChE activity in a related series. nih.gov

Contributions to the Understanding of Structure-Function Relationships in Heterocyclic Chemistry

The study of this compound and its derivatives contributes significantly to the fundamental principles of heterocyclic and medicinal chemistry. This scaffold combines two important N-heterocycles, and understanding how their fusion and substitution patterns dictate biological function provides valuable insights for the broader field of drug design.

The piperidine ring is a ubiquitous feature in pharmaceuticals, often acting as a key pharmacophore that interacts with biological targets. ijnrd.org The 1,4-oxazepane ring is a less-explored seven-membered heterocycle that imparts specific conformational constraints. By systematically preparing and testing analogs, researchers can dissect the structure-function relationships (SFR) of this combined system. For example, studies can clarify the role of the relative orientation of the two rings, the importance of the oxygen and nitrogen atoms as hydrogen bond acceptors, and the spatial requirements for substituents. This knowledge, derived from studying scaffolds like 1,4-benzodiazepines and piperidines, is crucial for rationally designing future therapeutic agents with improved efficacy and fewer side effects. nih.govchemisgroup.us

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(piperidin-4-yl)-1,4-oxazepane, and how can reaction conditions be optimized for higher purity?

  • Methodological Answer : Traditional methods involve nucleophilic substitution or cyclization reactions. For example, oxazepane derivatives can be synthesized via amide bond formation followed by ring closure. A reported route for analogous compounds uses 1,4-oxazepane and brominated intermediates, achieving ~70% yields with silica gel chromatography purification (eluent: dichloromethane/acetone, 95:5) . Newer approaches leverage N-propargylamines as building blocks, offering shorter routes and higher atom economy . Optimization includes adjusting stoichiometry (e.g., 3:1 molar ratio of 1,4-oxazepane to brominated precursor) and monitoring reaction progress via TLC or LC-MS.

Q. How are structural and purity analyses performed for this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, δ7.45–7.41 and δ7.24–7.21 in 1^1H-NMR indicate aromatic protons in bromophenyl-substituted oxazepanes, while δ4.18–4.12 corresponds to oxazepane ring protons . High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ = 313.9957 for a brominated derivative) . Purity is assessed via HPLC with UV detection (≥95% threshold) .

Q. What safety precautions are recommended when handling this compound intermediates?

  • Methodological Answer : Piperidine-related compounds often require strict safety protocols. Use fume hoods for volatile intermediates and wear nitrile gloves to prevent skin irritation (GHS Category 2). In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation . Avoid inhalation by using respirators (e.g., NIOSH-approved N95) during synthesis .

Advanced Research Questions

Q. How do structural modifications to the oxazepane ring influence biological activity, particularly for CNS targets like GABA receptors?

  • Methodological Answer : Substituents on the oxazepane ring (e.g., sulfanyl or pyrimidinyl groups) enhance binding to GABA receptors. For example, 4-(2-hexylsulfanyl-pyrimidin-4-ylmethyl)-1,4-oxazepane shows agonist activity (MS: m/z = 323 [M+H]+) due to hydrophobic interactions with receptor pockets . Computational docking (e.g., AutoDock Vina) can model binding affinities, while 3D-QSAR identifies critical regions like the aliphatic amine and aromatic groups .

Q. What analytical challenges arise in characterizing halogenated this compound derivatives?

  • Methodological Answer : Brominated derivatives (e.g., 4-(6-bromoisothiazolo[4,3-b]pyridin-3-yl)-1,4-oxazepane) require careful interpretation of 1^1H-NMR splitting patterns (e.g., δ8.27 singlet for isothiazolo protons) and isotopic mass analysis (e.g., 79^{79}Br vs. 81^{81}Br in HRMS) . X-ray crystallography may resolve ambiguities in regiochemistry for halogenated products .

Q. How can discrepancies in reported synthetic yields for oxazepane derivatives be resolved?

  • Methodological Answer : Yield variations (e.g., 69% vs. 96% for similar brominated oxazepanes) may stem from purification methods. Flash chromatography with optimized solvent gradients (e.g., acetone in dichloromethane) improves recovery . Kinetic studies (e.g., in situ IR monitoring) can identify side reactions, such as oxazepane ring-opening under acidic conditions .

Q. What strategies stabilize this compound during storage for long-term studies?

  • Methodological Answer : Store under inert gas (argon) at −20°C to prevent oxidation. Lyophilization enhances stability for hygroscopic derivatives . For light-sensitive compounds, use amber vials and stabilize with radical scavengers (e.g., BHT at 0.1% w/w) .

Contradictions and Data Gaps

  • Synthetic Efficiency : reports 69–70% yields for oxazepanes via traditional routes, while achieves 96% using optimized flash chromatography. Researchers should validate purification protocols for specific derivatives.
  • Biological Targets : While highlights GABA receptor activity, emphasizes dopamine D4 receptor binding. Comparative assays (e.g., radioligand displacement) are needed to clarify selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.